2-(N-{[4-(4,5-dichloro-1H-pyrrole-2-carbonyl)morpholin-2-yl]methyl}acetamido)aceticacid
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Overview
Description
2-(N-{[4-(4,5-dichloro-1H-pyrrole-2-carbonyl)morpholin-2-yl]methyl}acetamido)acetic acid is a complex organic compound that features a pyrrole ring substituted with dichloro groups, a morpholine ring, and an acetamido group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(N-{[4-(4,5-dichloro-1H-pyrrole-2-carbonyl)morpholin-2-yl]methyl}acetamido)acetic acid typically involves multiple steps:
Formation of the Pyrrole Ring: The pyrrole ring is synthesized through a condensation reaction involving a suitable precursor, such as a diketone or an α,β-unsaturated carbonyl compound, with an amine.
Chlorination: The pyrrole ring is then chlorinated using reagents like thionyl chloride or phosphorus pentachloride to introduce the dichloro substituents.
Morpholine Ring Formation: The morpholine ring is synthesized separately, often through the reaction of diethanolamine with a suitable halogenated compound.
Coupling Reaction: The chlorinated pyrrole and the morpholine ring are coupled using a linking agent, such as formaldehyde, under acidic conditions.
Acetamido Group Introduction:
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
2-(N-{[4-(4,5-dichloro-1H-pyrrole-2-carbonyl)morpholin-2-yl]methyl}acetamido)acetic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, potentially leading to the formation of carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions using agents like lithium aluminum hydride or sodium borohydride can convert certain functional groups within the molecule to their corresponding alcohols or amines.
Substitution: The dichloro groups on the pyrrole ring can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols, leading to the formation of substituted derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.
Major Products
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols or amines.
Substitution: Substituted pyrrole derivatives.
Scientific Research Applications
Medicinal Chemistry: The compound’s unique structure makes it a candidate for drug development, particularly in targeting specific enzymes or receptors.
Materials Science: Its ability to form stable complexes with metals could be useful in the development of new materials with specific electronic or catalytic properties.
Biological Studies: The compound can be used as a probe to study biological processes involving pyrrole-containing molecules or morpholine derivatives.
Mechanism of Action
The mechanism of action of 2-(N-{[4-(4,5-dichloro-1H-pyrrole-2-carbonyl)morpholin-2-yl]methyl}acetamido)acetic acid likely involves its interaction with specific molecular targets, such as enzymes or receptors. The dichloro-substituted pyrrole ring and the morpholine moiety may facilitate binding to these targets, leading to modulation of their activity. The acetamido group could also play a role in enhancing the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
2-(N-{[4-(4,5-dichloro-1H-pyrrole-2-carbonyl)morpholin-2-yl]methyl}acetamido)propanoic acid: Similar structure but with a propanoic acid group instead of acetic acid.
2-(N-{[4-(4,5-dichloro-1H-pyrrole-2-carbonyl)morpholin-2-yl]methyl}acetamido)butanoic acid: Similar structure but with a butanoic acid group instead of acetic acid.
Uniqueness
The uniqueness of 2-(N-{[4-(4,5-dichloro-1H-pyrrole-2-carbonyl)morpholin-2-yl]methyl}acetamido)acetic acid lies in its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of both the dichloro-substituted pyrrole ring and the morpholine moiety makes it particularly interesting for applications in medicinal chemistry and materials science.
Properties
Molecular Formula |
C14H17Cl2N3O5 |
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Molecular Weight |
378.2 g/mol |
IUPAC Name |
2-[acetyl-[[4-(4,5-dichloro-1H-pyrrole-2-carbonyl)morpholin-2-yl]methyl]amino]acetic acid |
InChI |
InChI=1S/C14H17Cl2N3O5/c1-8(20)19(7-12(21)22)6-9-5-18(2-3-24-9)14(23)11-4-10(15)13(16)17-11/h4,9,17H,2-3,5-7H2,1H3,(H,21,22) |
InChI Key |
SABQJUMMVQGGEU-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)N(CC1CN(CCO1)C(=O)C2=CC(=C(N2)Cl)Cl)CC(=O)O |
Origin of Product |
United States |
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